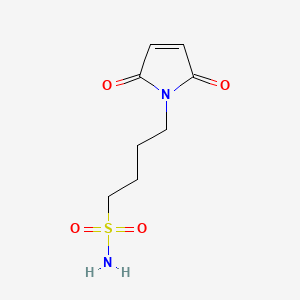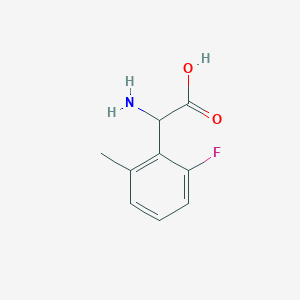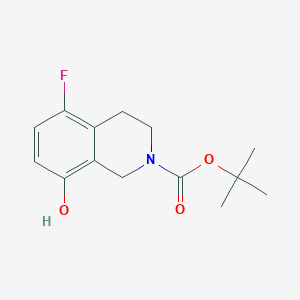![molecular formula C8H16ClNO2 B13551762 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminomethyl)bicyclo[221]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers is a compound that belongs to the bicyclo[221]heptane family This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring with two bridgehead carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride typically involves the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol. This process can be carried out using various derivatives such as O-allyl and 5-vinyl derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the aminomethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bicyclic structure provides a rigid framework that enhances binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A bicyclic compound with a similar structure but lacking the aminomethyl and hydroxyl groups.
Camphene: Another bicyclic compound with a different substitution pattern.
Uniqueness
5-(aminomethyl)bicyclo[221]heptane-2,3-diolhydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-3-5-1-4-2-6(5)8(11)7(4)10;/h4-8,10-11H,1-3,9H2;1H |
InChI-Schlüssel |
ORKCQPPWQLDMNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CN)C(C2O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



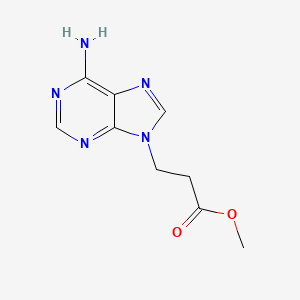
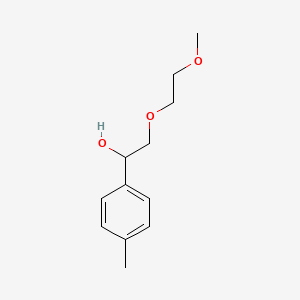
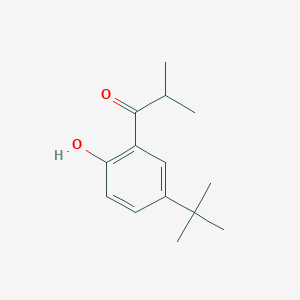
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)

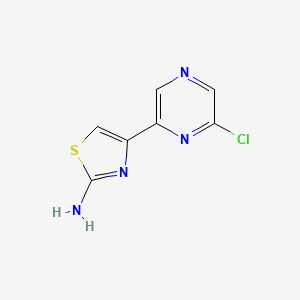
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

